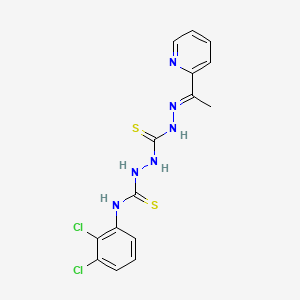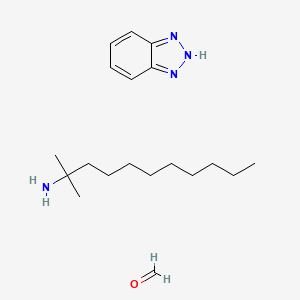
2H-benzotriazole;formaldehyde;2-methylundecan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzotriazol; Formaldehyd; 2-Methylundecan-2-amin ist eine komplexe organische Verbindung, die die Eigenschaften von Benzotriazol, Formaldehyd und einem langkettigen Amin vereint. Benzotriazol ist bekannt für seine Rolle als Korrosionsschutzmittel, während Formaldehyd ein vielseitiger Baustein in der organischen Synthese ist. Die Zugabe von 2-Methylundecan-2-amin führt eine lange Alkylkette ein, die die Löslichkeit und Reaktivität der Verbindung beeinflussen kann.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2H-Benzotriazol; Formaldehyd; 2-Methylundecan-2-amin beinhaltet typischerweise die Reaktion von Benzotriazol mit Formaldehyd und 2-Methylundecan-2-amin. Die Reaktionsbedingungen umfassen häufig:
Lösungsmittel: Ethanol oder Methanol
Katalysator: Saure oder basische Katalysatoren, wie Salzsäure oder Natriumhydroxid
Temperatur: Moderate Temperaturen (50-80°C)
Zeit: Mehrere Stunden, um eine vollständige Reaktion zu gewährleisten
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren beinhalten, um konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu verbessern. Der Einsatz von automatisierten Systemen kann auch die Effizienz und Skalierbarkeit des Prozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
2H-Benzotriazol; Formaldehyd; 2-Methylundecan-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Amingruppe kann oxidiert werden, um entsprechende Oxide oder Amide zu bilden.
Reduktion: Der Benzotriazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Formaldehyd-Einheit kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Kaliumpermanganat
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid
Substitution: Alkylhalogenide oder Acylchloride
Hauptprodukte
Oxidation: Oxide oder Amide
Reduktion: Reduzierte Benzotriazolderivate
Substitution: Substituierte Benzotriazolderivate
Wissenschaftliche Forschungsanwendungen
2H-Benzotriazol; Formaldehyd; 2-Methylundecan-2-amin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Korrosionsschutzmittel und bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen antimikrobiellen Eigenschaften untersucht.
Medizin: Wird wegen seiner potenziellen Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Wird in der Formulierung von Beschichtungen, Klebstoffen und anderen Materialien verwendet, die eine verbesserte Stabilität und Beständigkeit gegen Abbau erfordern.
Wirkmechanismus
Der Wirkmechanismus von 2H-Benzotriazol; Formaldehyd; 2-Methylundecan-2-amin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen:
Benzotriazol: Wirkt als Korrosionsschutzmittel, indem es eine schützende Schicht auf Metalloberflächen bildet.
Formaldehyd: Funktioniert als Vernetzer, stabilisiert die Struktur von Polymeren und anderen Materialien.
2-Methylundecan-2-amin: Erhöht die Löslichkeit und Reaktivität der Verbindung, wodurch sie mit einer größeren Bandbreite an Substraten interagieren kann.
Analyse Chemischer Reaktionen
Types of Reactions
2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or amides.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The formaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides
Major Products
Oxidation: Oxides or amides
Reduction: Reduced benzotriazole derivatives
Substitution: Substituted benzotriazole derivatives
Wissenschaftliche Forschungsanwendungen
2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor and in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring enhanced stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine involves its interaction with various molecular targets:
Benzotriazole: Acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Formaldehyde: Functions as a cross-linking agent, stabilizing the structure of polymers and other materials.
2-Methylundecan-2-amine: Enhances the solubility and reactivity of the compound, allowing it to interact with a broader range of substrates.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzotriazol: Bekannt für seine Korrosionsschutzwirkung.
Formaldehyd: Wird häufig in der organischen Synthese und in industriellen Anwendungen eingesetzt.
2-Methylundecan-2-amin: Ein langkettiges Amin mit Anwendungen in Tensiden und anderen chemischen Formulierungen.
Einzigartigkeit
Die Kombination dieser drei Komponenten in 2H-Benzotriazol; Formaldehyd; 2-Methylundecan-2-amin führt zu einer Verbindung mit einzigartigen Eigenschaften, wie z. B. erhöhte Löslichkeit, Reaktivität und Stabilität. Dies macht es besonders wertvoll in Anwendungen, die eine Kombination dieser Eigenschaften erfordern.
Eigenschaften
Molekularformel |
C19H34N4O |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2H-benzotriazole;formaldehyde;2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N.C6H5N3.CH2O/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-4-6-5(3-1)7-9-8-6;1-2/h4-11,13H2,1-3H3;1-4H,(H,7,8,9);1H2 |
InChI-Schlüssel |
CEJWLESWBURBPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(C)N.C=O.C1=CC2=NNN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


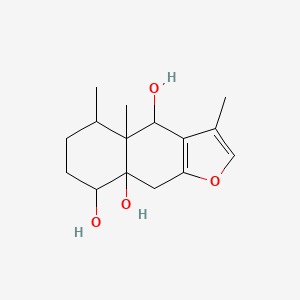
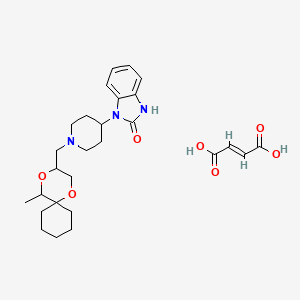
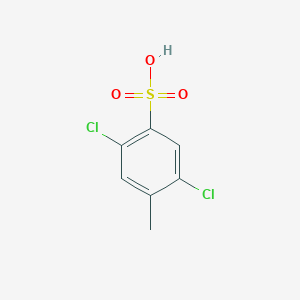
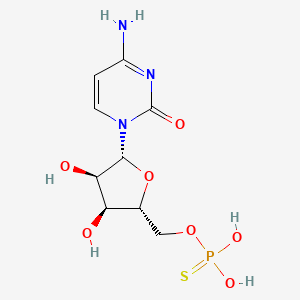

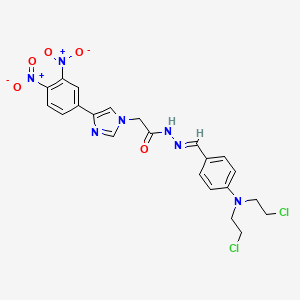
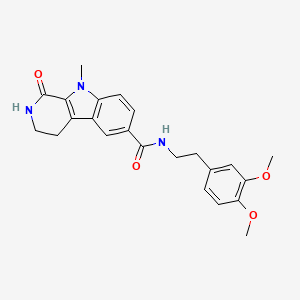

![(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol](/img/structure/B12710134.png)
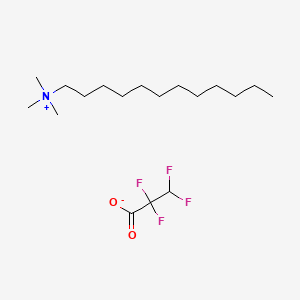
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)


